molecular formula C13H22O2 B13545549 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione

Cat. No.: B13545549
M. Wt: 210.31 g/mol
InChI Key: MMLJUCQLFBYHGN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula C13H22O2. It is a cycloalkane derivative with a ketone functional group, making it a versatile compound in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione typically involves the reaction of cyclohexylmagnesium bromide with 4,4-dimethylpentane-1,3-dione under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione is unique due to its specific cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-cyclohexyl-4,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C13H22O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3

InChI Key

MMLJUCQLFBYHGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1CCCCC1

Origin of Product

United States

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